2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 898411-93-3
VCID: VC7103824
InChI: InChI=1S/C22H24N2O5/c1-3-28-14-13-24-12-11-16-17(22(24)26)7-6-10-19(16)29-15-21(25)23-18-8-4-5-9-20(18)27-2/h4-12H,3,13-15H2,1-2H3,(H,23,25)
SMILES: CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3OC
Molecular Formula: C22H24N2O5
Molecular Weight: 396.443

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide

CAS No.: 898411-93-3

Cat. No.: VC7103824

Molecular Formula: C22H24N2O5

Molecular Weight: 396.443

* For research use only. Not for human or veterinary use.

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide - 898411-93-3

Specification

CAS No. 898411-93-3
Molecular Formula C22H24N2O5
Molecular Weight 396.443
IUPAC Name 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C22H24N2O5/c1-3-28-14-13-24-12-11-16-17(22(24)26)7-6-10-19(16)29-15-21(25)23-18-8-4-5-9-20(18)27-2/h4-12H,3,13-15H2,1-2H3,(H,23,25)
Standard InChI Key PDDDOWVNARAVKX-UHFFFAOYSA-N
SMILES CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3OC

Introduction

Synthesis

The synthesis of such compounds typically involves several key steps, including the formation of the isoquinoline core and the attachment of the ethoxyethyl and acetamide moieties. Techniques such as chromatography are often used for purification.

Biological Activity and Potential Applications

Isoquinoline derivatives are known for their diverse biological activities, including potential anti-inflammatory, anticancer, and neuroprotective effects. While specific data on 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide is not available, related compounds have shown promising results in these areas.

Anti-Inflammatory Activity

Some isoquinoline derivatives have been studied for their anti-inflammatory properties, often through inhibition of enzymes like 5-lipoxygenase (5-LOX) .

Anticancer Activity

Other compounds in this class have demonstrated antimitotic activity against human tumor cells, suggesting potential applications in cancer therapy .

Research Findings and Data

Given the lack of specific data on 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide, we can look at related compounds for insights into their biological activities and synthesis methods.

Synthesis Methods

CompoundSynthesis StepsPurification Techniques
Related Isoquinoline DerivativesFormation of isoquinoline core, attachment of ethoxyethyl and acetamide moietiesChromatography
N-cyclohexyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamideModification of isoquinoline derivativesControlled reaction conditions

Biological Activities

CompoundBiological ActivityPotential Applications
Isoquinoline DerivativesAnti-inflammatory, anticancerTherapeutic applications
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideAnti-inflammatory (5-LOX inhibition)Potential 5-LOX inhibitor
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneAnticancer (antimitotic activity)Cancer therapy

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